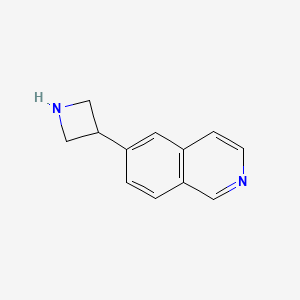
6-(3-Azetidinyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Azetidinyl)isoquinoline is a heterocyclic compound that features both an isoquinoline and an azetidine ring Isoquinoline is a benzopyridine, which is a fusion of a benzene ring and a pyridine ring, while azetidine is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with azetidine derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield isoquinoline derivatives . Additionally, the use of microwave irradiation and copper catalysts has been reported to facilitate the synthesis of substituted isoquinolines .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves multi-step processes that include the use of metal catalysts and specific reaction conditions to ensure high yields and purity. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamines with aldehydes, is a well-known method for producing isoquinoline derivatives on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The isoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity . These interactions can lead to the modulation of signaling pathways and cellular processes, making the compound a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position on the ring.
Azetidine: A simpler four-membered nitrogen-containing ring that is less stable but highly reactive due to ring strain.
Tetrahydroisoquinoline: A reduced form of isoquinoline with applications in medicinal chemistry.
Uniqueness: 6-(3-Azetidinyl)isoquinoline is unique due to the combination of the isoquinoline and azetidine rings, which confer distinct chemical and biological properties. The presence of the azetidine ring introduces significant ring strain, enhancing the compound’s reactivity and making it a versatile intermediate in organic synthesis . Additionally, the isoquinoline moiety provides a stable aromatic system that can participate in various chemical reactions and biological interactions .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
6-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-8-12/h1-6,12,14H,7-8H2 |
Clé InChI |
KITMOBYHTFXRRR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC3=C(C=C2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


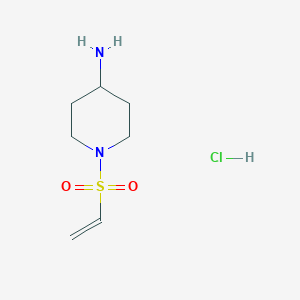
![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
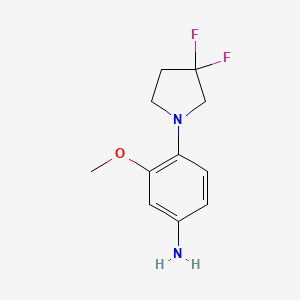
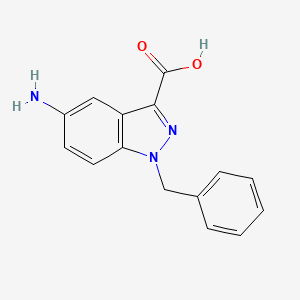

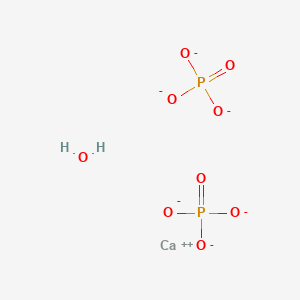


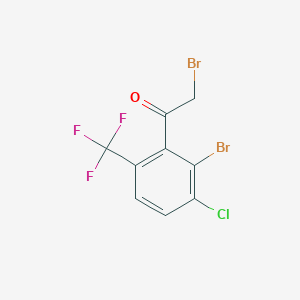
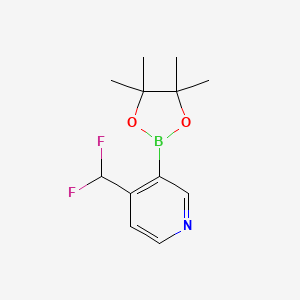
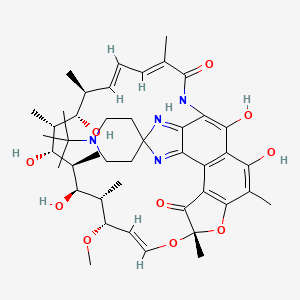
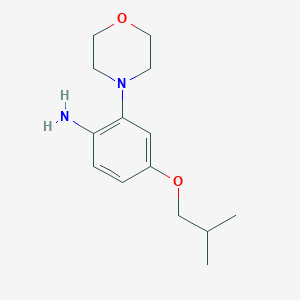
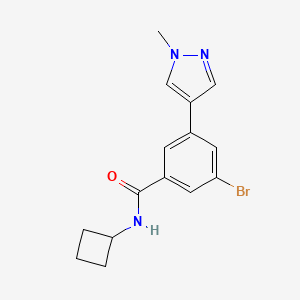
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
